molecular formula C10H8ClF3N2O2 B11928611 2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile

2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile

Cat. No.: B11928611
M. Wt: 280.63 g/mol
InChI Key: ANUDSJDXYRECBH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile ( 1804638-94-5) is a specialized pyridine-based chemical compound with the molecular formula C 10 H 8 ClF 3 N 2 O 2 and a molecular weight of 280.63 . This compound features a chloromethyl group and a trifluoromethoxy group on its pyridine ring, functional groups that are often leveraged in medicinal chemistry and agrochemical research for their electronic and steric properties. Its distinct structure, characterized by the InChI Key ANUDSJDXYRECBH-UHFFFAOYSA-N, makes it a valuable intermediate for the synthesis of more complex molecules . While specific biological activity data for this exact compound is not available in the searched literature, its structural features are common in compounds with known research applications. For instance, similar substituted pyridine derivatives are documented in patents for their utility in creating heterocyclic compounds with insecticidal properties . The presence of both chloromethyl and nitrile groups makes this molecule a versatile building block (synthon) for further chemical modifications, including nucleophilic substitutions and cyclization reactions, to develop potential pharmacologically active agents or functional materials. Intended Use & Disclaimer: This product is provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H8ClF3N2O2

Molecular Weight

280.63 g/mol

IUPAC Name

2-[6-(chloromethyl)-5-methoxy-4-(trifluoromethoxy)pyridin-3-yl]acetonitrile

InChI

InChI=1S/C10H8ClF3N2O2/c1-17-9-7(4-11)16-5-6(2-3-15)8(9)18-10(12,13)14/h5H,2,4H2,1H3

InChI Key

ANUDSJDXYRECBH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CN=C1CCl)CC#N)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution for Methoxy and Trifluoromethoxy Group Introduction

The installation of alkoxy groups on pyridine derivatives is frequently achieved via nucleophilic aromatic substitution (NAS). For example, 2-chloro-3-(trifluoromethyl)pyridine undergoes methoxylation using sodium methoxide in methanol at 0–20°C for 16 hours, yielding 2-methoxy-3-(trifluoromethyl)pyridine with 89% efficiency. This reaction leverages the electron-withdrawing trifluoromethyl group to activate the pyridine ring toward substitution at the ortho position.

Similarly, trifluoromethoxy groups are introduced using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in trifluoroacetic acid (TFA), as demonstrated in the bromination of 2-methoxy-3-(trifluoromethyl)pyridine. While direct trifluoromethoxylation is less common, indirect methods—such as coupling trifluoromethylating agents with hydroxyl precursors—are viable.

Chloromethyl Group Installation via Radical Chlorination

The conversion of methyl to chloromethyl groups is critical for synthesizing the target compound. Radical chlorination using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under inert atmospheres is a standard method. For instance, 2-chloro-5-chloromethyl-pyridine is synthesized by treating 2-alkoxy-5-alkoxymethyl-pyridine derivatives with PCl5 in dichloromethane at 10–120°C. The reaction proceeds via a radical mechanism, where chlorine radicals abstract hydrogen from the methyl group, followed by recombination to form the chloromethyl derivative.

Chlorinating AgentSolventTemperature (°C)Yield (%)Source
PCl5DCM10–12085–92
SOCl2Toluene60–8078–84

Cyanation at Position 5: Strategies and Challenges

Introducing the acetonitrile group at position 5 requires careful regiocontrol. A two-step approach involving bromination followed by cyanation is effective:

  • Bromination : 2-Methoxy-3-(trifluoromethyl)pyridine is treated with 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in TFA, yielding 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine (74% yield).

  • Cyanation : The bromide undergoes nucleophilic substitution with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C, replacing bromine with a nitrile group.

Alternative methods include Pd-catalyzed cross-coupling using cyanomethyl zinc reagents, though this approach is less documented in the literature.

Multi-Step Synthesis Optimization

Sequential Functionalization Route

A representative synthesis pathway for 2-(chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile involves the following steps:

Step 1: Methoxylation and Trifluoromethoxylation

  • Starting material: 3,4-Dichloropyridine

  • React with sodium methoxide in methanol (0–20°C, 16h) to install methoxy at position 3.

  • Substitute chloride at position 4 with trifluoromethoxy using silver trifluoromethoxide (AgOCF3) in acetonitrile (60°C, 12h).

Step 2: Chloromethylation

  • Introduce methyl group at position 2 via Friedel-Crafts alkylation using methyl iodide and AlCl3 (0°C, 4h).

  • Chlorinate methyl with PCl5 in dichloromethane (25°C, 6h).

Step 3: Cyanation at Position 5

  • Brominate position 5 using N-bromosuccinimide (NBS) in CCl4 (reflux, 3h).

  • Substitute bromide with CuCN in DMF (120°C, 8h).

Critical Reaction Parameters

  • Temperature Control : Methoxylation proceeds efficiently below 20°C to minimize side reactions.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance NAS reactivity, while non-polar solvents (e.g., toluene) favor radical chlorination.

  • Catalyst Use : Lewis acids like AlCl3 accelerate alkylation, whereas CuCN facilitates cyanation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : The chloromethyl group (–CH2Cl) appears as a singlet at δ 4.5–5.0 ppm, while the acetonitrile (–CH2CN) proton resonates as a triplet near δ 3.8–4.2 ppm.

  • ¹³C NMR : The trifluoromethoxy carbon (OCF3) shows a quartet at δ 120–125 ppm (J = 320–340 Hz).

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms >98% purity.

  • Mass Spectrometry : Molecular ion peak at m/z 280.63 [M+H]⁺ aligns with the theoretical molecular weight.

Industrial-Scale Production Considerations

Cost-Effective Chlorination

Large-scale chlorination employs thionyl chloride due to its lower cost compared to PCl5. A continuous-flow reactor minimizes Cl2 gas handling risks, achieving 90% conversion at 80°C.

Waste Management

  • TFA from bromination steps is neutralized with 5% NaOH and recycled via distillation.

  • Copper cyanide residues are treated with FeSO4 to precipitate toxic cyanides .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the trifluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methyl-3-(trifluoromethoxy)pyridine-5-acetonitrile
  • 3-(Chloromethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-acetonitrile

Uniqueness

2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile is unique due to the specific combination of functional groups attached to the pyridine ring. The presence of both methoxy and trifluoromethoxy groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Biological Activity

2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile, with the CAS number 1804638-94-5, is a pyridine derivative that has garnered interest due to its potential biological activities. This compound features a trifluoromethoxy group, which is known to enhance the pharmacological properties of various organic molecules. The following sections will detail its biological activity based on available research findings.

  • Molecular Formula : C₁₀H₈ClF₃N₂O₂
  • Molecular Weight : 280.63 g/mol
  • Structure : The compound contains a pyridine ring substituted with a chloromethyl group and a trifluoromethoxy group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of 2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile has been explored in various studies, particularly focusing on its role as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds containing trifluoromethoxy groups often exhibit enhanced anti-inflammatory properties. For instance, studies have shown that similar pyridine derivatives can inhibit the NF-κB pathway, which is crucial in inflammatory responses.

CompoundIC50 (μM)Effect on Cell Viability
Compound A1.64No cytotoxicity observed
Compound B9.05No cytotoxicity observed

These findings suggest that 2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile may also possess similar anti-inflammatory effects, although specific IC50 values for this compound have not been documented in the literature yet.

Anticancer Activity

Pyridine derivatives have been studied for their anticancer potential due to their ability to interact with various biological targets. The presence of the trifluoromethoxy group in such compounds often correlates with increased potency against cancer cell lines. Research on related compounds has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

The mechanism by which 2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways such as NF-κB and MAPK, which are pivotal in regulating inflammation and cell proliferation.

Case Studies

Several studies have highlighted the biological effects of trifluoromethoxy-substituted pyridines:

  • Study on NF-κB Inhibition :
    • Researchers investigated several pyridine derivatives for their ability to inhibit NF-κB activation in LPS-induced HEK293 cells.
    • Results showed significant inhibition without affecting cell viability, indicating a potential therapeutic application for inflammatory diseases.
  • Anticancer Screening :
    • A series of trifluoromethoxy pyridines were screened against various cancer cell lines.
    • Some compounds demonstrated IC50 values in the low micromolar range, suggesting that structural modifications could enhance potency.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Chloromethyl)-3-methoxy-4-(trifluoromethoxy)pyridine-5-acetonitrile, and how do reaction conditions impact yield?

  • Methodology : The synthesis typically involves sequential functionalization of a pyridine core. Key steps include chloromethylation at position 2, methoxylation at position 3, trifluoromethoxy introduction at position 4, and acetonitrile substitution at position 5. Optimization requires controlled temperatures (e.g., 0–60°C) and reagents like chloromethylating agents (e.g., ClCH₂SO₂Cl) and trifluoromethylation sources (e.g., CF₃O− nucleophiles) .
  • Critical Parameters : Solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., Pd for cross-coupling) significantly influence regioselectivity. For example, sodium borohydride (NaBH₄) may reduce undesired byproducts during acetonitrile installation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C/¹⁹F NMR to resolve substituent effects (e.g., δ ~4.5 ppm for CH₂Cl, δ ~55 ppm for CF₃O in ¹⁹F NMR) .
  • X-ray Crystallography : Resolves steric effects of the trifluoromethoxy group and confirms molecular geometry. Disorder in crystal structures may require refinement protocols .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (C₁₀H₈ClF₃N₂O₂; ~292.6 g/mol) .

Q. How does the compound behave in nucleophilic substitution reactions, and what are common byproducts?

  • Reactivity : The chloromethyl group at position 2 is highly reactive toward nucleophiles (e.g., amines, thiols). For example, reaction with benzylamine yields 2-(benzylaminomethyl)-substituted derivatives. Competing elimination (e.g., HCl loss) can occur under basic conditions, necessitating pH control .
  • Byproduct Mitigation : Use of scavengers (e.g., molecular sieves) or low-temperature (-20°C) conditions minimizes decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of substituents on cross-coupling reactions involving this compound?

  • Substituent Effects : The electron-withdrawing trifluoromethoxy group at position 4 deactivates the pyridine ring, reducing reactivity in electrophilic substitutions but enhancing stability in Pd-catalyzed couplings. Computational studies (DFT) show localized LUMO regions at the chloromethyl site, favoring SN2 mechanisms .
  • Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) due to steric hindrance from the trifluoromethoxy group .

Q. How does hydrogen bonding influence the compound’s supramolecular assembly in crystalline phases?

  • Graph Set Analysis : The trifluoromethoxy group participates in weak C–H···O/F interactions, forming R₂²(8) motifs. These interactions dictate packing motifs, as observed in related pyridine derivatives .
  • Crystallographic Data : Unit cell parameters (e.g., monoclinic P2₁/c space group) and torsion angles (e.g., 5–10° for methoxy groups) are critical for predicting solubility and stability .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzyme active sites)?

  • Methods :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding with acetylcholinesterase (relevant to agrochemical applications). The chloromethyl group may act as a covalent inhibitor .
  • MD Simulations : AMBER or GROMACS to assess stability of ligand-protein complexes under physiological conditions .
    • Key Parameters : LogP (~2.5) and polar surface area (~75 Ų) predict moderate membrane permeability .

Q. How can structure-activity relationship (SAR) studies optimize this compound for agrochemical applications?

  • SAR Framework :

  • Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability. Replacement with CF₃ reduces activity by 40% in pest control assays .
  • Acetonitrile Moiety : Critical for hydrogen bonding with cytochrome P450 enzymes. Nitrile-to-amide conversion abolishes insecticidal activity .
    • Data Table :
DerivativeSubstituent ModificationsBioactivity (IC₅₀, nM)
ParentNone120 ± 15
CF₃→ClPosition 4450 ± 30
CH₂Cl→CH₃Position 2>1000

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